ethyl 8-bromo-2-methylquinoline-3-carboxylate

Catalog No.
S819642
CAS No.
1333255-21-2
M.F
C13H12BrNO2
M. Wt
294.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 8-bromo-2-methylquinoline-3-carboxylate

CAS Number

1333255-21-2

Product Name

ethyl 8-bromo-2-methylquinoline-3-carboxylate

IUPAC Name

ethyl 8-bromo-2-methylquinoline-3-carboxylate

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

InChI

InChI=1S/C13H12BrNO2/c1-3-17-13(16)10-7-9-5-4-6-11(14)12(9)15-8(10)2/h4-7H,3H2,1-2H3

InChI Key

TUMQMWIVAZEEMS-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2Br)C
  • Scientific databases like SciFinder or Google Scholar don't return any significant results for this specific compound in relation to published research.
  • Chemical suppliers like Sigma Aldrich or Santa Cruz Biotech offer this compound but their descriptions don't mention any established research applications [, ].

This doesn't necessarily mean the compound has no research applications, but it suggests they are likely under development or not widely published.

Future Areas of Research

  • Drug Discovery: Quinoline derivatives have been investigated for their antimicrobial [], anticancer [], and other biological activities. Researchers might explore if 8-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester exhibits similar properties.
  • Material Science: Functionalized quinolines can be used in the development of organic light-emitting diodes (OLEDs) []. The presence of the bromine group and the carboxylic acid ethyl ester functionality could influence the compound's optoelectronic properties, making it a candidate for OLED research.

Ethyl 8-bromo-2-methylquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12BrNO2C_{13}H_{12}BrNO_2 and a molecular weight of approximately 294.15 g/mol. This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 8-position and an ethyl ester group attached to the carboxylic acid at the 3-position. The unique structural features of ethyl 8-bromo-2-methylquinoline-3-carboxylate contribute to its distinct chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to various substituted quinoline derivatives.
  • Oxidation Reactions: The methyl group can be oxidized to produce carboxylic acid derivatives or other oxidized products.
  • Reduction Reactions: The compound may undergo reduction to yield derivatives of 2-methylquinoline without the bromine atom.

Major Products Formed

  • From Substitution Reactions: Various substituted quinoline derivatives depending on the nucleophile used.
  • From Oxidation Reactions: Quinoline-3-carboxylic acid derivatives.
  • From Reduction Reactions: 2-methylquinoline derivatives devoid of the bromine atom.

Research into the biological activity of ethyl 8-bromo-2-methylquinoline-3-carboxylate suggests potential antimicrobial and anticancer properties. The compound's unique structure allows it to interact with specific biological targets, possibly influencing enzyme activity or cellular signaling pathways. Ongoing studies aim to elucidate its mechanisms of action and therapeutic potential .

The synthesis of ethyl 8-bromo-2-methylquinoline-3-carboxylate typically involves two main steps:

  • Bromination: The bromination of 2-methylquinoline is conducted using bromine or a brominating agent such as N-bromosuccinimide (NBS) in solvents like chloroform or carbon tetrachloride. This reaction is usually performed under reflux conditions to ensure complete bromination.
  • Esterification: The resulting 8-bromo-2-methylquinoline-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst (e.g., sulfuric acid or hydrochloric acid), also under reflux conditions, to yield ethyl 8-bromo-2-methylquinoline-3-carboxylate.

Ethyl 8-bromo-2-methylquinoline-3-carboxylate has several applications:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules and as a building block for new materials.
  • Biology: The compound is investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
  • Medicine: There is ongoing research into its use as a pharmaceutical agent targeting specific biological pathways.
  • Industry: It is utilized in producing specialty chemicals and as a precursor for dyes and pigments .

The interaction studies involving ethyl 8-bromo-2-methylquinoline-3-carboxylate focus on its binding affinity with various molecular targets, including enzymes and receptors. These studies are essential for understanding how the compound modulates biological activity and could lead to the development of novel therapeutic agents.

Similar Compounds

  • 8-Bromo-6-methylquinoline-3-carboxylic acid
  • 7-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester
  • 8-Bromoquinoline-3-carboxylic acid

Uniqueness

Ethyl 8-bromo-2-methylquinoline-3-carboxylate is distinguished by the specific positioning of the bromine atom and the ethyl ester group, which confer unique chemical reactivity and biological properties compared to similar compounds. Its structure allows for different reactivity patterns, making it valuable for targeted research and applications in medicinal chemistry .

International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

Ethyl 8-bromo-2-methylquinoline-3-carboxylate represents a substituted quinoline derivative with the International Union of Pure and Applied Chemistry name "ethyl 8-bromo-2-methyl-3-quinolinecarboxylate" [1] [2] [3]. The structural formula displays a quinoline bicyclic aromatic system featuring a bromine atom at position 8, a methyl group at position 2, and an ethyl carboxylate functional group at position 3 [1] [2]. The compound exists as a solid crystalline material at room temperature with a characteristic quinoline backbone structure [2] [4].

The molecular structure incorporates the fundamental quinoline heterocyclic framework, which consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system [5] [6]. The substitution pattern includes three distinct functional modifications: the bromine substituent provides halogen functionality, the methyl group contributes alkyl character, and the ethyl carboxylate moiety introduces ester functionality [1] [2] [3].

Chemical Abstracts Service Registry Information (1333255-21-2)

The compound is registered in the Chemical Abstracts Service database under the unique identifier 1333255-21-2 [1] [7] [2] [8] [3]. This registry number serves as the definitive identification marker for ethyl 8-bromo-2-methylquinoline-3-carboxylate across scientific databases and commercial suppliers [1] [7] [8]. The Chemical Abstracts Service registration confirms the compound's structural authenticity and provides standardized nomenclature for research and commercial applications [1] [2] [3].

Additional database identifiers include the Molecular Design Limited number MFCD20036315, which further validates the compound's chemical identity in various chemical information systems [2] [8] [3] [9]. These registry numbers facilitate accurate identification and procurement of the compound for research purposes [1] [2] [3].

XLogP3

3.5

Dates

Last modified: 08-16-2023

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